![molecular formula C13H19IN2OS B14627050 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide CAS No. 54254-80-7](/img/structure/B14627050.png)
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide is a complex organic compound that features a morpholine ring, a pyridinium ion, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide typically involves multiple steps:
Formation of the Pyridinium Ion: The pyridinium ion is prepared by treating pyridine with dimethylsulfate, resulting in the formation of 1-methylpyridin-1-ium.
Sulfanyl Group Introduction:
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Final Coupling: The final step involves coupling the morpholine ring with the pyridinium-sulfanyl intermediate under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to a pyridine derivative under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
科学的研究の応用
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar in structure but with a pyrazole ring instead of a pyridinium ion.
2-Chloro-1-methylpyridinium iodide: Contains a pyridinium ion but lacks the morpholine ring and sulfanyl group.
Uniqueness
4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide is unique due to its combination of a morpholine ring, pyridinium ion, and sulfanyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.
特性
CAS番号 |
54254-80-7 |
|---|---|
分子式 |
C13H19IN2OS |
分子量 |
378.27 g/mol |
IUPAC名 |
4-[2-(1-methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide |
InChI |
InChI=1S/C13H19N2OS.HI/c1-14-6-4-3-5-12(14)11-13(17-2)15-7-9-16-10-8-15;/h3-6,11H,7-10H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
ZJCMAULNLLCUMK-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC=C1C=C(N2CCOCC2)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


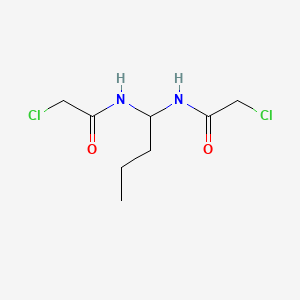

![5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14626979.png)
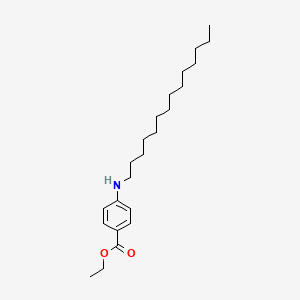
![N-[3-(Heptyloxy)phenyl]acetamide](/img/structure/B14626999.png)
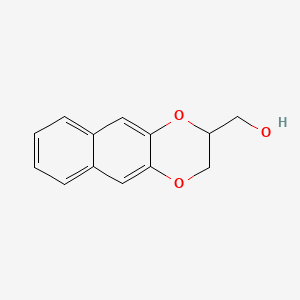
![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)

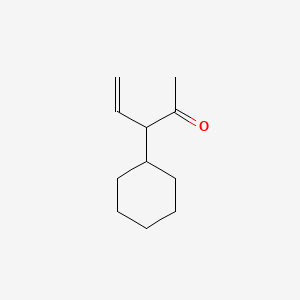
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
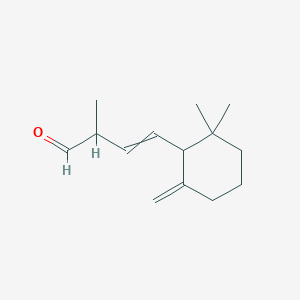
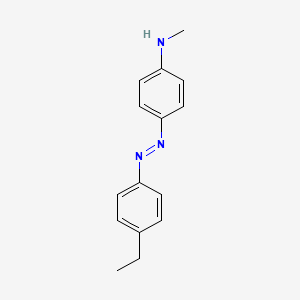
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
